
N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the inhibition of cancer cell growth. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines, leading to the reduction of inflammation. Additionally, it modulates the expression of various proteins involved in neuronal survival and apoptosis, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, reduces the production of pro-inflammatory cytokines, and protects neurons from oxidative stress and apoptosis. It also has antioxidant properties, as it scavenges free radicals and reduces oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide in lab experiments is its potential therapeutic applications in various fields of medicine. It has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its interactions with various enzymes and signaling pathways. Additionally, studies can be conducted to improve its solubility and bioavailability, making it a more effective drug candidate. Finally, further research can be conducted to investigate its potential side effects and toxicity in vivo.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide involves the reaction between 2,4-dimethoxybenzaldehyde and 4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-cancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It also has anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective properties, as it protects neurons from oxidative stress and apoptosis.
Propiedades
Nombre del producto |
N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide |
|---|---|
Fórmula molecular |
C18H25N3O4S |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H25N3O4S/c1-23-13-5-6-14(16(12-13)24-2)19-18(26)21-9-7-20(8-10-21)17(22)15-4-3-11-25-15/h5-6,12,15H,3-4,7-11H2,1-2H3,(H,19,26) |
Clave InChI |
VMWYXNGQOYQVMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216355.png)


![N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216363.png)
![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)
![1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216365.png)
![4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216366.png)
